molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No.: B066364
CAS No.: 172797-67-0
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is typically synthesized using 2-bromoethanol as a starting reagent . The synthesis involves the reaction of 2-bromoethanol with tetrahydro-2H-pyran under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to stabilize the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with potassium carbonate to prevent decomposition during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate
The compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structure allows for multiple functionalization pathways, making it a valuable building block in the development of complex molecules.

Common Reactions

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, yielding diverse derivatives.
  • Oxidation Reactions : Under specific conditions, it can be oxidized to form various oxidized products, enhancing its utility in synthetic pathways.
Reaction TypeCommon ReagentsMajor Products
SubstitutionAmines, thiolsSubstituted tetrahydro-2H-pyran derivatives
OxidationPotassium permanganateOxides and oxidized derivatives

Drug Development

Therapeutic Applications
2-(2-Bromoethoxy)tetrahydro-2H-pyran is employed in the synthesis of novel drug candidates. Its derivatives have been investigated for their potential to target specific biological pathways, which can lead to enhanced therapeutic efficacy.

Case Study: Inhibitors of Histone Deacetylase
Research has shown that compounds derived from this intermediate exhibit inhibitory effects on human histone deacetylase, which is implicated in various cancers. The synthesis of these inhibitors demonstrates the compound's importance in medicinal chemistry.

Material Science

Advanced Materials Production
This compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties contribute to improved performance and durability of these materials.

Biochemistry

Biochemical Assays
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its role as a reactive intermediate aids in elucidating cellular processes and disease mechanisms.

Application AreaSpecific Use
Enzyme InteractionStudying metabolic pathways
Disease MechanismsInvestigating cellular processes

Environmental Chemistry

Sustainable Practices
The compound is also involved in developing environmentally friendly solvents and reagents. This application supports sustainable practices in chemical manufacturing and research, aligning with current trends towards greener chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)tetrahydro-2H-pyran involves its role as a reactive intermediate in chemical reactions. The bromine atom in the compound is highly reactive and can participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane
  • 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
  • (2-Bromoethoxy)-tert-butyldimethylsilane
  • 3-Bromo-1-propanol

Comparison: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is unique due to its tetrahydro-2H-pyran ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .

Biological Activity

2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS Number: 17739-45-6) is an organic compound recognized for its utility as a synthetic intermediate in the preparation of biologically active molecules. This compound features a bromoethoxy group that allows for various chemical transformations, making it valuable in medicinal chemistry and organic synthesis. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.08 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Boiling Point : 75 °C at 20 mmHg
  • Flash Point : 87 °C
  • Density : 1.38 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its derivatives, which exhibit various pharmacological properties. Notably, this compound serves as a precursor in synthesizing compounds with potential therapeutic applications, including:

  • Histone Deacetylase Inhibitors : Compounds derived from this compound have demonstrated antitumor properties by inhibiting human histone deacetylase (HDAC) activity, which is crucial in cancer progression.
  • Cardiolipin Analogs : It plays a role in synthesizing cardiolipin analogs, which are vital for mitochondrial function and cellular energy metabolism.
  • Estrogen Ligands : The compound is involved in the development of estrogen receptor ligands that may be useful in treating hormone-related cancers.

The synthesis of this compound typically begins with 2-bromoethanol under controlled conditions to optimize yield and purity. The following reactions are significant:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles (amines, thiols, alcohols), leading to diverse derivatives.
  • Oxidation Reactions : This compound can undergo oxidation to form corresponding oxides or other oxidized products using agents like potassium permanganate.

Case Studies

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives synthesized from this compound exhibited IC₅₀ values less than 400 nM against HDAC enzymes, indicating potent inhibition and potential for use in cancer therapies .
  • Neurodegenerative Disease Applications :
    • Research indicated that compounds derived from this intermediate could be utilized in developing PET tracers for imaging cannabinoid receptors associated with neurodegenerative diseases .
  • Therapeutic Development :
    • The compound has been explored for its role in synthesizing inhibitors targeting Axl receptor tyrosine kinases, which are implicated in various pathologies including cancer and vascular diseases .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
2-(2-Bromoethyl)-1,3-dioxolane0.67Contains a dioxolane ring structure
2-(3-Bromopropoxy)tetrahydro-2H-pyran0.86Propoxy group offers different reactivity
3-Bromo-1-propanolNot listedSimple alcohol structure compared to cyclic pyrans

The uniqueness of this compound lies in its tetrahydro-pyran ring structure, which imparts specific chemical properties and reactivity not found in other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-bromoethoxy)tetrahydro-2H-pyran, and what reaction conditions are critical for optimal yield?

The synthesis typically involves the formation of a tetrahydropyran (THP) ether via reaction between a bromoethanol derivative and dihydropyran. A standard protocol includes:

  • Step 1 : Reacting 2-bromoethanol with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) in an anhydrous solvent like dichloromethane .
  • Step 2 : Quenching the reaction with a mild base (e.g., NaHCO₃) to neutralize the acid catalyst.
  • Critical Conditions : Strict anhydrous conditions are essential to prevent hydrolysis of the THP protecting group. Reaction temperature is typically maintained at 0–25°C to minimize side reactions like polymerization of dihydropyran. Yields >90% are achievable with stoichiometric control and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H NMR : Key signals include the THP ring protons (δ 1.4–1.8 ppm for axial/equatorial CH₂ groups) and the bromoethoxy chain (δ 3.4–3.8 ppm for OCH₂CH₂Br). Coupling constants (e.g., J = 3–5 Hz for THP ring protons) confirm stereochemistry .
  • ¹³C NMR : Peaks at δ 60–70 ppm (ether carbons) and δ 30–35 ppm (BrCH₂) are diagnostic.
  • IR Spectroscopy : Strong C-O-C stretches (~1120 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate the structure .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis.
  • Handling : Use dry, aprotic solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light, as bromide groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the stereochemical outcome of THP-protected intermediates influence downstream reactivity in multi-step syntheses?

The THP group’s axial/equatorial configuration affects steric accessibility in subsequent reactions. For example:

  • Axial THP : Hinders nucleophilic attack at adjacent positions, favoring regioselective alkylation at less hindered sites.
  • Equatorial THP : Enhances reactivity toward electrophiles due to reduced steric shielding.
    Copper(II)-bisphosphine catalysts can modulate stereochemistry during cyclization, as demonstrated in diastereoselective syntheses of THP derivatives .

Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound under varying pH conditions?

  • Kinetic Studies : Use pseudo-first-order rate constants (kobs) to monitor hydrolysis rates via HPLC or UV-Vis spectroscopy.
  • pH-Rate Profiling : Hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. At neutral pH, degradation is minimal (<5% over 24 hours at 25°C).
  • Degradation Products : Major products include tetrahydro-2H-pyran-2-ol and 2-bromoethanol, identified by LC-MS .

Q. How can researchers resolve contradictions in reported NMR data for THP derivatives across different studies?

Discrepancies in chemical shifts may arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm.
  • Impurities : Trace water or residual starting materials (e.g., dihydropyran) may obscure signals.
  • Solution-State Conformations : Chair vs. boat conformations of the THP ring alter coupling constants. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (DFT) .

Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:1 to 4:1). The compound typically elutes at Rf ≈ 0.3–0.4 (TLC, hexane/EtOAc 6:1).
  • Alternative Methods : Distillation under reduced pressure (bp 80–85°C at 0.1 mmHg) is effective for large-scale purification.
  • Purity Assessment : Confirm by GC-MS (retention time ~12.5 min) and elemental analysis .

Q. What biological screening approaches are suitable for evaluating the bioactivity of this compound derivatives?

  • Enzyme Inhibition Assays : Test HMG-CoA reductase inhibition using a spectrophotometric NADPH oxidation assay (IC₅₀ values comparable to pitavastatin, ~10 nM) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. EC₅₀ values <50 µM indicate therapeutic potential .

Properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Molecular Weight

209.08 g/mol
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CAS No.

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

2.29 ml of 2-bromoethanol was dissolved in 27.8 ml of dry dichrolomethane, and 7.21 ml of dihydropyran and then 48.1 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature for 3 hours. Then, the reaction mixture was partitioned with 150 ml of chloroform and 75 ml of a 4% sodium hydrogen-carbonate aqueous solution. The organic layer was washed sequentially with water and a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (50 g of Kieselgel 60) by using a mixture of hexane/ethyl acetate (20/1). The product-containing fractions were put together, and the solvent was distilled off under reduced pressure to obtain 5.4 g of 2-bromo-1-(2-tetrahydropyranyloxy)ethane as a oily substance.
Quantity
2.29 mL
Type
reactant
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
48.1 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 2-bromoethanol (14.2 mL, 200 mmol) and dihydropyrane (18.25 mL, 200 mmol) in dichloromethane (20 mL). Add Pyridinium p-toluenesulfonic acid (5 g, 20 mmol). After 2.5 hours, dilute the reaction mixture with diethyl ether and extract with water, 1/1 water/brine, water, and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Distill the residue to give the title compound: bp; 80-90° C. at 15-20 mm Hg.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
18.25 mL
Type
reactant
Reaction Step Two
Name
Pyridinium p-toluenesulfonic acid
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

12 ml of dihydropyran and 20 mg of paratoluenesulphonic acid are added to a solution of 3.7 ml of 2-bromoethanol dissolved in 100 ml of methylene chloride. After stirring for 3 hours at 20° C., the reaction medium is washed with water and then with saturated aqueous sodium chloride, and evaporated to dryness. The residue is distilled at 90° C. at a pressure of 0.5 mbar.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3,4-Dihydro-2H-pyran (92.5 g, 1.1 mol) was added dropwise to 2-bromoethanol (125 g, 1.0 mol) on an ice-bath. The temperature was kept between 25-30° C. during addition. When addition was complete a concentrated hydrochloric acid solution (1 ml) was added and the reaction mixture was stirred overnight at room temperature. The mixture was fractionated in vacuo to give 147 g (70%) of 2-bromoethyl- tetrahydropyran-2-yl ether.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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